molecular formula C13H21N5O2 B1612786 tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate CAS No. 436851-80-8

tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate

Cat. No. B1612786
M. Wt: 279.34 g/mol
InChI Key: JOZCBLMCQBMONN-UHFFFAOYSA-N
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Description



  • tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate is an organic chemical synthesis intermediate.

  • It is mainly used for the synthesis of palbociclib .





  • Synthesis Analysis



    • tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate can be synthesized by dehydrogenation of 1-Boc-4-(6-nitro-3-pyridyl)piperazine using palladium on carbon in ethanol.





  • Molecular Structure Analysis



    • Molecular Formula: C13H21N5O2

    • Molecular Weight: 279.34 g/mol

    • IUPAC Name: tert-butyl 4-(6-amino-4-pyrimidinyl)-1-piperazinecarboxylate





  • Chemical Reactions Analysis



    • The synthesis involves the reduction of the nitro group to the amino group using palladium on carbon as the catalyst.




  • Scientific Research Applications

    • Pharmaceutical Intermediate

      • The compound can serve as a pharmaceutical intermediate, particularly in the synthesis of drugs . For example, it can be used in the synthesis of palbociclib, a drug used to treat certain types of breast cancer .
    • Organic Synthesis

      • This compound can be used in organic synthesis, particularly in the preparation of other complex organic compounds . Its structure, which includes a piperazine ring and a pyrimidine ring, makes it a versatile reagent in organic synthesis .
    • Medicinal Chemistry

      • In medicinal chemistry, this compound could potentially be used in the development of new drugs . Its structure could interact with biological targets in ways that result in therapeutic effects .
    • Chemical Research

      • This compound can be used in chemical research, particularly in studies investigating new reactions or developing new synthetic methods .
    • Material Science

      • In material science, this compound could potentially be used in the development of new materials . Its structure could contribute to the properties of these materials .
    • Biochemistry

      • In biochemistry, this compound could potentially be used in studies investigating the function of biological molecules . Its structure could interact with these molecules in ways that help researchers understand their function .
    • Chemical Synthesis Intermediate

      • This compound can serve as an intermediate in chemical synthesis . Its structure, which includes a piperazine ring and a pyrimidine ring, makes it a versatile reagent in various chemical reactions .
    • Pharmaceutical Synthesis

      • It can be used in the synthesis of pharmaceuticals . For example, it can be used in the synthesis of palbociclib, a drug used to treat certain types of breast cancer .
    • Material Science

      • In material science, this compound could potentially be used in the development of new materials . Its structure could contribute to the properties of these materials .
    • Biochemical Research

      • In biochemical research, this compound could potentially be used in studies investigating the function of biological molecules . Its structure could interact with these molecules in ways that help researchers understand their function .
    • Chemical Research

      • This compound can be used in chemical research, particularly in studies investigating new reactions or developing new synthetic methods .
    • Medicinal Chemistry

      • In medicinal chemistry, this compound could potentially be used in the development of new drugs . Its structure could interact with biological targets in ways that result in therapeutic effects .

    Safety And Hazards



    • Causes skin and eye irritation.

    • May cause respiratory irritation.




  • Future Directions



    • Further research could explore its applications in drug development and other fields.




    Remember to consult relevant scientific literature for more detailed information. 📚


    properties

    IUPAC Name

    tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-8-10(14)15-9-16-11/h8-9H,4-7H2,1-3H3,(H2,14,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JOZCBLMCQBMONN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H21N5O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50620318
    Record name tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50620318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    279.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate

    CAS RN

    436851-80-8
    Record name tert-Butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50620318
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name tert-butyl 4-(6-aminopyrimidin-4-yl)piperazine-1-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    X Yuan, H Wu, H Bu, P Zheng, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
    Excessive phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) plays a major role in the dysregulation of mRNA translation and the activation of tumor cell signaling. …
    Number of citations: 12 www.sciencedirect.com
    W Zhan, D Li, J Che, L Zhang, B Yang, Y Hu… - European journal of …, 2014 - Elsevier
    A set of forty-seven Akt1 inhibitors was used for the development of molecular docking based QSAR model by using nonlinear regression. The integration of docking scores, key …
    Number of citations: 57 www.sciencedirect.com

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